A Technical Guide to the Chemical Properties and Applications of (S)-Methyl 2-amino-2-cyclopentylacetate
A Technical Guide to the Chemical Properties and Applications of (S)-Methyl 2-amino-2-cyclopentylacetate
Abstract: (S)-Methyl 2-amino-2-cyclopentylacetate is a chiral, non-proteinogenic α-amino acid ester of significant interest to the pharmaceutical and life sciences industries. As a derivative of glycine, its unique structure, featuring a cyclopentyl group at the α-carbon, imparts specific steric and lipophilic properties that are highly valuable in the design of novel therapeutics.[1] Non-proteinogenic amino acids are critical tools in modern drug discovery, used as versatile chiral building blocks to construct peptidomimetics and other complex molecular scaffolds with enhanced stability, potency, and bioavailability.[2] This guide provides a comprehensive technical overview of the core chemical properties, stereochemistry, enantioselective synthesis, and analytical characterization of (S)-Methyl 2-amino-2-cyclopentylacetate. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a strategic component in their synthetic and therapeutic programs.
Core Chemical and Physical Properties
(S)-Methyl 2-amino-2-cyclopentylacetate is a distinct chemical entity characterized by its specific stereoconfiguration and cycloaliphatic side chain. The hydrochloride salt is commonly used for improved stability and handling. A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-2-cyclopentylacetate | [3] |
| Synonyms | methyl (2S)-amino(cyclopentyl)ethanoate | [4] |
| CAS Number | 801162-35-6 (Free Base) | [3] |
| 14328-62-2 (Hydrochloride Salt) | [5][6] | |
| Molecular Formula | C₈H₁₅NO₂ (Free Base) | [4] |
| C₈H₁₆ClNO₂ (Hydrochloride Salt) | [5] | |
| Molecular Weight | 157.21 g/mol (Free Base) | [4] |
| 193.67 g/mol (Hydrochloride Salt) | [5] | |
| Canonical SMILES | COC(=O)C1CCCC1 | [3] |
| InChI | InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 | [3][4] |
| InChIKey | ZGQSMYWOPKCARZ-ZETCQYMHSA-N | [4] |
| Predicted XLogP | 1.1 | [7] |
| Physical Form | Expected to be a liquid or low-melting solid | N/A |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to have higher solubility in water. | N/A |
Stereochemistry and Conformational Impact
The Significance of the (S)-Configuration
Chirality is a fundamental principle in drug design, as the stereochemical configuration of a molecule dictates its three-dimensional arrangement and, consequently, its interaction with chiral biological targets such as enzymes and receptors. (S)-Methyl 2-amino-2-cyclopentylacetate possesses a single stereocenter at the α-carbon. The "(S)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial orientation of the amine, carboxylate, cyclopentyl, and hydrogen substituents. Virtually all naturally occurring amino acids in proteins possess the L-configuration, which for most corresponds to the (S)-configuration.[8] The synthesis of this compound as a single enantiomer is therefore critical to ensure specific and predictable pharmacological activity, avoiding potential off-target effects or reduced efficacy that could arise from a racemic mixture.
Conformational Influence of the Cyclopentyl Moiety
The replacement of a simple side chain with a cyclopentyl group introduces significant steric bulk and increased lipophilicity. This modification serves several strategic purposes in medicinal chemistry:
-
Conformational Constraint: The rigid five-membered ring restricts the rotational freedom of the amino acid backbone when incorporated into a peptide, forcing it to adopt a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.
-
Enhanced Receptor Interactions: The hydrophobic cyclopentyl group can engage in favorable van der Waals or hydrophobic interactions within the binding pocket of a protein target, potentially increasing potency.
-
Improved Pharmacokinetics: The bulky cycloalkyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of a peptide-based drug.
Enantioselective Synthesis Strategies
The synthesis of α-cycloalkyl amino acid esters presents a significant challenge due to the steric hindrance of the cycloalkyl group.[9][10] An efficient synthesis must not only construct the core structure but also precisely control the stereochemistry at the α-carbon. An organocatalytic, one-pot approach starting from readily available materials is a highly effective strategy.
Proposed Pathway: Knoevenagel/Asymmetric Epoxidation/Domino Reaction
A plausible and efficient route is the one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification (DROE) sequence.[9][10] This method is proven for synthesizing challenging α-amino acid esters with high enantioselectivity.
The workflow is as follows:
-
Knoevenagel Condensation: Cyclopentanecarbaldehyde is reacted with a suitable active methylene compound (e.g., an N-protected glycine ester equivalent) to form an α,β-unsaturated intermediate.
-
Asymmetric Epoxidation: The intermediate alkene is then subjected to an asymmetric epoxidation using a chiral catalyst. A quinidine-derived catalyst can be employed to selectively form the desired epoxide enantiomer, which sets the stereochemistry for the final product.[9]
-
Domino Ring-Opening Esterification (DROE): The epoxide is opened by a nucleophile (in this case, methanol) in a domino reaction that proceeds with inversion of configuration, yielding the final (S)-α-amino ester product.
Protocol 3.1: Representative Enantioselective Synthesis
Disclaimer: This is a representative protocol based on established methodologies for analogous compounds.[9][10] Optimization may be required.
-
Step 1: Knoevenagel Condensation: To a solution of cyclopentanecarbaldehyde (1.0 eq) and N-Boc-glycine methyl ester (1.1 eq) in toluene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde. Cool the reaction and concentrate under reduced pressure.
-
Step 2: Asymmetric Epoxidation: Dissolve the crude α,β-unsaturated intermediate in dichloromethane (DCM) and cool to -20 °C. Add the quinidine-derived chiral catalyst (0.1 eq). Add tert-butyl hydroperoxide (1.5 eq) dropwise while maintaining the temperature. Stir the reaction for 24-48 hours, monitoring by TLC.
-
Step 3: Domino Ring-Opening Esterification (DROE): To the reaction mixture, add methanol (5.0 eq) and a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄). Allow the mixture to warm to room temperature and stir for 12-24 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Step 4: Deprotection & Purification: Dissolve the crude N-Boc protected product in DCM and add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Concentrate the mixture under reduced pressure. Purify the resulting crude product (as the TFA or HCl salt) by flash column chromatography or recrystallization to yield the title compound.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following spectroscopic signatures are predicted for (S)-Methyl 2-amino-2-cyclopentylacetate.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.75 (s, 3H, -OCH₃), δ 3.50 (t, J=7 Hz, 1H, α-CH), δ 1.90-1.40 (m, 8H, cyclopentyl-CH₂), δ 1.70 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=O), δ 60.0 (α-C), δ 52.5 (-OCH₃), δ 42.0 (cyclopentyl C1), δ 30.0 (cyclopentyl C2/C5), δ 25.0 (cyclopentyl C3/C4) |
| IR (ATR, cm⁻¹) | 3350-3200 (N-H stretch, amine), 2950-2870 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1210 (C-O stretch, ester) |
| MS (ESI+) | m/z 158.12 [M+H]⁺, 126.09 [M-OCH₃]⁺ |
Protocol 4.1: Standard Analytical Workflow
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or MeOD) for NMR analysis. For LC-MS, prepare a ~1 mg/mL solution in methanol or acetonitrile.
-
NMR Analysis: Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer to confirm the proton and carbon framework and their connectivities.
-
Mass Spectrometry: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the exact mass and molecular formula.
-
Chiral HPLC: To determine enantiomeric excess (ee), develop a method using a chiral stationary phase (e.g., Chiralpak® series) with a mobile phase typically consisting of hexane/isopropanol mixtures. Compare the retention time to a racemic standard.
Chemical Reactivity and Applications
As a functionalized amino acid, (S)-Methyl 2-amino-2-cyclopentylacetate is a versatile building block for further chemical modification, particularly in peptide synthesis.
Reactivity at Key Functional Groups
-
Amine Group: The primary amine is nucleophilic and can be readily acylated or alkylated. In peptide synthesis, it is typically protected with acid-labile (Boc) or base-labile (Fmoc) groups.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also undergo amidation to form peptide bonds when activated.
Protocol 5.1: Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)
-
Dissolve (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until the solution is clear.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.05 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-protected amino acid by flash chromatography to yield the building block ready for SPPS.
Conclusion
(S)-Methyl 2-amino-2-cyclopentylacetate is a highly valuable, non-proteinogenic amino acid that offers medicinal chemists a powerful tool for rational drug design. Its defining features—a stereochemically pure α-carbon and a conformationally restricting cyclopentyl side chain—enable the synthesis of peptidomimetics and other small molecules with potentially superior potency, selectivity, and metabolic stability. Through robust enantioselective synthetic methods and well-defined analytical characterization, this compound can be reliably produced and incorporated into discovery pipelines, facilitating the development of next-generation therapeutics.
References
-
Das, U., et al. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. ACS Catalysis. [Link]
-
Raimondi, W., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]
-
Bendelsmith, A. J., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Jacobsen, E. N., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. [Link]
-
Raimondi, W., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]
-
Wikipedia. Non-proteinogenic amino acids. [Link]
-
Sharma, A., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14040494, Methyl 2-amino-2-cyclopropylacetate. [Link]
-
Molecularinfo.com. C8H16ClNO2 | cas number 14328-62-2. [Link]
-
PubChemLite. (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 224366, 2-Amino-2-cyclopentylacetic acid. [Link]
-
Lee, H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5367719. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 538150, 2-Methylcyclopentyl acetate. [Link]
-
NIST. 2-methylcyclopentyl acetate. [Link]
-
Sbardella, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
-
Veselý, J., et al. (2014). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 38737, 2-Methylcyclopentanolacetate (cis). [Link]
-
Sbardella, G. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals. [Link]
-
LibreTexts Chemistry. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]
- Google Patents. US7271268B1 - Process for preparation of [1-(mercaptomethyl)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45082665, Cyclopentyl 2-amino-2-cyanoacetate. [Link]
-
Boisbouvier, J., et al. (2014). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Methods in Molecular Biology. [Link]
-
NMR-BIO. Isotope - labeled amino acids and compounds for NMR studies. [Link]
- Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70638605, Methyl 2-cyclopentyl-2-methylpropanoate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (S)-METHYL 2-AMINO-2-CYCLOPENTYLACETATE [sigmaaldrich.cn]
- 5. americanelements.com [americanelements.com]
- 6. molecularinfo.com [molecularinfo.com]
- 7. PubChemLite - (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 8. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 9. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
